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Abstract

This technical guide provides a summary of the available thermochemical data for diisopropyl
oxalate. Diisopropyl oxalate, an organic compound with applications in synthesis, is detailed
here through its physical and thermochemical properties. This document compiles available
data from various sources, outlines a detailed experimental protocol for its synthesis, and
describes the general methodologies for determining its key thermochemical parameters. Due
to a lack of experimentally determined values for certain properties, this guide also presents
calculated data and general experimental frameworks.

Introduction

Diisopropyl oxalate (C8H1404) is a dialkyl ester of oxalic acid. A comprehensive
understanding of its thermochemical properties, such as enthalpy of formation, entropy, and
heat capacity, is crucial for process design, safety analysis, and reaction engineering in its
various applications. This guide aims to consolidate the known data for this compound and
provide detailed experimental context.

Physicochemical Properties
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A collection of key physical and chemical properties for diisopropyl oxalate is presented in

Table 1. This data has been aggregated from multiple chemical databases and literature

sources.

Table 1: Physicochemical Properties of Diisopropyl Oxalate

Property Value Unit Source(s)
Molecular Formula C8H1404 [1112]

Molecular Weight 174.19 g/mol [11[2]

CAS Registry Number  615-81-6 [11[2]

IUPAC Name dipropan-2-yl oxalate [3]
Boiling Point 199.6 °C at 760 mmHg [4]
Density 1.034 g/cm3 [4]
Refractive Index 1.419 [3]
Flash Point 75.3 °C [4]
Melting Point -30 °C [5]

Thermochemical Data

The available thermochemical data for diisopropyl oxalate is summarized in Table 2. It is

important to note that much of the available data is calculated rather than experimentally

determined.

Table 2: Thermochemical Data for Diisopropyl Oxalate
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Property Value Unit Method Source
Enthalpy of )
T Experimental (at
Vaporization 57.8 kJ/mol [2]
433 K)
(AvapH)
Experimental (at
57.6 kJ/mol [2]
331 K)
Enthalpy of
p.y Calculated
Formation (gas, -708.61 kJ/mol [6]
(Joback Method)
AfH°gas)
Enthalpy of Calculated
) 15.00 kJ/mol [6]
Fusion (AfusH®) (Joback Method)
Standard Gibbs
Calculated
Free Energy of -456.24 kJ/mol [6]
) (Joback Method)
Formation (AfG°®)
Ideal Gas Heat
_ Data not
Capacity ) J/mol-K
available
(Cp,gas)
Standard Molar Data not
J/mol-K
Entropy (S°) available
Standard
Enthalpy of
p.y Data not
Formation kJ/mol
available
(condensed,
AfH®)
Standard
Enthalpy of Data not
kJ/mol
Combustion available
(AcH®)

Note: The lack of experimentally determined values for key thermochemical properties such as

the standard enthalpy of formation (condensed phase), standard molar entropy, and heat

capacity is a significant data gap.
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Experimental Protocols
Synthesis of Diisopropyl Oxalate

A detailed experimental protocol for the synthesis of diisopropyl oxalate from oxalic acid and
isopropyl alcohol has been reported.[7]

Procedure:

Reaction Setup: In a 5 L laboratory reactor equipped with a stirrer, 1 kg (11.1 mol) of oxalic
acid is added to 1700 mL of isopropyl alcohol. The mixture is stirred until a clear solution is
formed.

Catalyst Addition: A solution of 47.67 g (2.5 mol) of p-toluenesulfonic acid monohydrate in
200 mL of toluene is slowly added to the reactor.

Reaction: The reaction mixture is heated to reflux and stirred for 24 hours. A Dean-Stark trap
is used to continuously remove the water generated during the esterification, driving the
reaction to completion.

Work-up: The reaction mixture is cooled and then neutralized with 500 mL of saturated
agueous NaHCO3 solution. The mixture is partitioned with 400 mL of toluene (2x) and 1 L of
water (2x).

Purification: The combined organic phases are dried with 1 L of saturated aqueous NacCl
solution. The organic phase is separated, and the solvent is removed under vacuum. The
crude product is then purified by distillation under high vacuum to yield diisopropyl oxalate
as a colorless oil. The reported yield is 90%.[7]
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Caption: Workflow for the synthesis of diisopropyl oxalate.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1595506?utm_src=pdf-body-img
https://www.benchchem.com/product/b1595506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Determination of Thermochemical Data: General
Methodologies

While specific experimental data for diisopropyl oxalate is lacking, the following are the
standard methodologies that would be employed to determine its key thermochemical
properties.

The standard enthalpy of formation of an organic compound like diisopropyl oxalate is
typically determined indirectly from its standard enthalpy of combustion, which is measured
using a bomb calorimeter.

Experimental Procedure Outline:

o Sample Preparation: A precisely weighed sample of pure diisopropyl oxalate is placed in a
crucible within a combustion bomb. A known amount of a combustion aid (like benzoic acid)
may be used.

e Bomb Assembly: The bomb is sealed and pressurized with a high pressure of pure oxygen
(typically around 30 atm). A small, known amount of water is often added to the bomb to
ensure saturation of the final atmosphere.

o Calorimetry: The bomb is placed in a calorimeter, which is a container of a known mass of
water with a precise thermometer. The system is allowed to reach thermal equilibrium.

« Ignition: The sample is ignited by passing an electric current through a fuse wire.

o Temperature Measurement: The temperature of the water in the calorimeter is recorded at
regular intervals until it reaches a maximum and then begins to cool. The temperature
change, corrected for heat exchange with the surroundings, is used to calculate the heat
released in the combustion reaction.

¢ Analysis of Products: The contents of the bomb are analyzed for incomplete combustion
products (e.g., CO) and for the formation of nitric acid from any residual nitrogen in the
bomb.

» Calculation: The heat of combustion of the sample is calculated from the temperature
change, the heat capacity of the calorimeter system (determined by calibrating with a
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substance of known heat of combustion, such as benzoic acid), and corrections for the heat

of combustion of the fuse wire and any auxiliary substances, and for the formation of nitric
acid. The standard enthalpy of formation is then calculated from the standard enthalpy of
combustion using Hess's law.

The heat capacity of liquid diisopropyl oxalate as a function of temperature can be
determined using a differential scanning calorimeter.

Experimental Procedure Outline:

o Sample Preparation: A small, accurately weighed sample of diisopropyl oxalate is
hermetically sealed in an aluminum pan. An empty pan is used as a reference.

o DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is
then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10
°C/min) over the desired temperature range.

o Data Acquisition: The DSC instrument measures the difference in heat flow to the sample
and reference pans required to maintain them at the same temperature.

o Calibration: The heat flow and temperature scales of the DSC are calibrated using standard
materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is
recorded with empty pans. A calibration run with a standard material of known heat capacity
(e.g., sapphire) is also performed.

o Calculation: The heat capacity of the diisopropyl oxalate sample is calculated from the
difference in heat flow between the sample and the baseline, and the known heat capacity of
the sapphire standard, taking into account the sample mass and heating rate.

Conclusion

This technical guide has summarized the currently available thermochemical and physical data
for diisopropyl oxalate. While some experimental data, such as the enthalpy of vaporization,
is available, there is a notable absence of experimentally determined values for key
thermochemical parameters like the standard enthalpy of formation and heat capacity. The
provided calculated values can serve as estimates, but for high-precision applications,
experimental determination using the standard methodologies of combustion calorimetry and
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differential scanning calorimetry, as outlined in this guide, is recommended. The detailed
synthesis protocol provides a clear pathway for obtaining the compound for further study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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